4-Keto Ibutilide

説明

Ibutilide Related Compound B is an intermediate for preparing optically pure Ibutilide fumarate.

作用機序

Target of Action

4-Keto Ibutilide, also known as C4FC0E82MH or N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide, primarily targets the hERG potassium channels , delayed inward rectifier potassium (IKr) channels , and L-type (dihydropyridine sensitive) calcium channels . These channels play a crucial role in the electrical activity of the heart, particularly in the repolarization phase of the cardiac action potential.

Mode of Action

This compound interacts with its targets by inducing a persistent sodium current that is sensitive to dihydropyridine calcium channel blockers . It also exerts a potent inhibition of the cardiac rapid delayed rectifier potassium current by binding within potassium channel pores . This interaction results in the prolongation of the action potential duration and an increase in both atrial and ventricular refractoriness .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in cardiac electrical activity. By inducing a persistent sodium current and inhibiting the rapid delayed rectifier potassium current, it influences the repolarization phase of the cardiac action potential . This can lead to changes in the rhythm of the heart, particularly in conditions such as atrial fibrillation and atrial flutter .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) . It is administered intravenously and has a high first-pass metabolism, resulting in poor bioavailability when taken orally . It has a relatively large volume of distribution among individual subjects, which is about 11L/kg . Approximately 40% of the drug is bound with plasma albumin . It has a high systemic plasma clearance that closes to the hepatic blood flow (29mL/min/kg). Its metabolic pathway is via the liver’s cytochrome P450 system by isoenzymes other than CYP3A4 and CYP2D6 .

Result of Action

The molecular and cellular effects of this compound’s action include the prolongation of the action potential duration and an increase in both atrial and ventricular refractoriness . This results in the correction of atrial fibrillation and atrial flutter, converting these conditions to normal sinus rhythm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the patient’s physiological state, the presence of other drugs, and specific characteristics of the disease condition. For instance, patients with atrial fibrillation of more than 2 to 3 days’ duration must be adequately anticoagulated, generally for at least 2 weeks . The choice of patients should be such that the expected benefits of maintaining sinus rhythm outweigh the immediate risks of this compound therapy .

生化学分析

Biochemical Properties

4-Keto Ibutilide interacts with various enzymes and proteins. It is known to affect the action potential duration and increase both atrial and ventricular refractoriness in vivo . It delays repolarization by activating a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the action potential duration and refractory period of myocardial cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ion channels in heart cells . It exerts its effects at the molecular level by binding within potassium channel pores and inducing a persistent Na+ current sensitive to dihydropyridine Ca 2+ channel blockers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a canine model of pacing-induced dilated cardiomyopathy, Ibutilide showed significant inhibitory effect on sinus atrial node

Metabolic Pathways

Ibutilide, from which this compound is derived, has a high systemic plasma clearance that is close to the hepatic blood flow . Its metabolic pathway is via the liver’s cytochrome P450 system .

Transport and Distribution

It is known that ketone bodies, which include compounds similar to this compound, are transported by monocarboxylate transporters (MCTs) that are membrane proteins ubiquitously expressed in mammalians .

生物活性

4-Keto Ibutilide is a derivative of the antiarrhythmic drug ibutilide, primarily known for its role in the management of atrial fibrillation and atrial flutter. This compound exhibits significant biological activity, particularly in its effects on cardiac ion channels and its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound functions primarily as a Class III antiarrhythmic agent. It acts by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (I_Kr), which prolongs the action potential duration and refractory period in cardiac tissue. This mechanism is crucial for the termination of reentrant arrhythmias.

Ion Channel Interaction

The interaction of this compound with ion channels is pivotal to its antiarrhythmic properties:

- Potassium Channels : It inhibits I_Kr, leading to prolonged repolarization.

- Sodium Channels : It may also have effects on sodium channels, contributing to its overall action potential modulation.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety profile:

| Property | Value |

|---|---|

| Half-life | Approximately 6 hours |

| Bioavailability | High (oral administration) |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

These parameters indicate that while this compound can be effectively administered orally, careful monitoring is necessary due to its renal excretion pathway.

Case Studies and Clinical Findings

Several studies have highlighted the efficacy and safety of this compound in clinical settings:

- Study on Atrial Fibrillation :

- Comparative Analysis with Ibutilide :

- Long-term Efficacy :

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

- QT Prolongation : Similar to other Class III agents, there is a risk of QT interval prolongation.

- Electrolyte Imbalance : Monitoring potassium and magnesium levels is crucial during treatment due to potential disturbances.

Research Findings

Recent research has focused on enhancing the pharmacological profile of ibutilide analogues, including this compound. Studies suggest that modifications in the chemical structure can lead to improved selectivity for cardiac ion channels while minimizing systemic side effects .

科学的研究の応用

Clinical Applications

1. Atrial Fibrillation and Flutter Treatment

4-Keto Ibutilide is primarily investigated for its efficacy in treating atrial fibrillation and flutter. Research indicates that it can effectively convert these arrhythmias to normal sinus rhythm, particularly in patients who have not responded to other treatments. A study involving 192 patients undergoing radiofrequency catheter ablation reported a conversion success rate of approximately 59.9% when this compound was administered intraoperatively .

2. Electrophysiological Studies

The compound is also utilized in electrophysiological studies to better understand cardiac arrhythmias. Its ability to modify action potentials makes it a valuable tool for researchers examining the underlying mechanisms of various cardiac conditions.

3. Combination Therapies

There is growing interest in the use of this compound in combination with other antiarrhythmic medications or therapies. For instance, studies suggest that it may enhance the effectiveness of electrical cardioversion by reducing the energy required for successful conversion .

Safety and Efficacy

While this compound shows promise, its use is accompanied by potential risks, including the development of pro-arrhythmias such as polymorphic ventricular tachycardia. Careful patient selection and monitoring are essential during treatment to mitigate these risks .

Case Studies

Case Study 1: Efficacy During Catheter Ablation

In a clinical trial involving patients with persistent atrial fibrillation, this compound was administered during catheter ablation procedures. The results indicated that patients who received the drug had a higher success rate in achieving normal sinus rhythm compared to those who did not receive it .

| Parameter | Effective Group (n=115) | Ineffective Group (n=77) |

|---|---|---|

| Average Weight (kg) | 68.12 ± 11.72 | 72.83 ± 12.08 |

| Duration of Atrial Fibrillation (months) | 34.67 ± 55.68 | 66.52 ± 95.21 |

| LA Diameter (mm) | 44.39 ± 5.80 | 47.36 ± 6.10 |

| NT-proBNP Level (pg/ml) | 854.85 ± 770.84 | 662.88 ± 659.18 |

Case Study 2: Long-term Outcomes

Another study assessed long-term outcomes for patients treated with this compound post-ablation, finding that those who responded positively had significantly lower rates of recurrence compared to historical controls treated with other antiarrhythmics .

特性

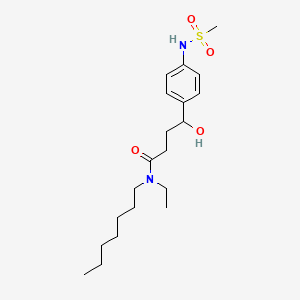

IUPAC Name |

N-ethyl-N-heptyl-4-hydroxy-4-[4-(methanesulfonamido)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O4S/c1-4-6-7-8-9-16-22(5-2)20(24)15-14-19(23)17-10-12-18(13-11-17)21-27(3,25)26/h10-13,19,21,23H,4-9,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYZQCZASWLBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CC)C(=O)CCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857908 | |

| Record name | N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160087-98-9 | |

| Record name | N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160087989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。